molecular formula C16H25BO2S B2591910 2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester CAS No. 2377611-91-9

2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2591910
CAS No.: 2377611-91-9
M. Wt: 292.24
InChI Key: KXVDGMAACJBLTB-UHFFFAOYSA-N
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Description

2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is a type of organoboron compound . It has a molecular weight of 292.24 and a molecular formula of C16H25BO2S . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H25BO2S . This indicates that the compound contains 16 carbon atoms, 25 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Boronic esters, including this compound, are known to participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 292.24 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

1. Phosphorescent Properties in Organic Molecules

Simple arylboronic esters, including phenylboronic acid pinacol ester, demonstrate remarkable phosphorescent properties at room temperature in the solid state. This discovery challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations on phenylboronic acid pinacol ester indicated out-of-plane distortion in the excited state, contributing to its phosphorescence. This finding updates the understanding of phosphorescent organic molecules (Shoji et al., 2017).

2. Hydrolysis Susceptibility at Physiological pH

Phenylboronic pinacol esters, including the specified compound, have been found to be only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and is significantly accelerated at physiological pH. This insight is crucial when considering these compounds for pharmacological purposes (Achilli et al., 2013).

3. Synthesis of H2O2-Cleavable Polymers

Phenylboronic acid pinacol ester has been used in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers can degrade in aqueous medium via a mechanism involving the oxidation of phenylboronic acid ester and self-immolative elimination, demonstrating potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

4. Solid-State Protection Chemistry

Phenylboronic acid reacts quantitatively with various compounds in the solid state, forming cyclic phenylboronic amides or esters. This reaction, involving phenylboronic acid pinacol ester, provides an efficient method for protective syntheses without the need for catalysts or other auxiliaries (Kaupp et al., 2003).

5. Solubility in Organic Solvents

The solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents has been studied. This research provides valuable data for applications in chemical synthesis and pharmaceutical formulations (Leszczyński et al., 2020).

6. Synthesis of Hyperbranched Polymers

The compound has been utilized in the synthesis of hyperbranched polythiophene with controlled branching via catalyst-transfer Suzuki–Miyaura coupling reactions. This represents a significant advancement in the field of polymer chemistry (Segawa et al., 2013).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-6-11-20-12-13-9-7-8-10-14(13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVDGMAACJBLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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